Molecular Weight and Lipophilicity Comparison: Target vs. 5-((4-Fluorobenzyl)oxy) Analog
The target compound's molecular weight is 364.4 g/mol, compared to 444.5 g/mol for the 5-((4-fluorobenzyl)oxy) analog (CAS 1021249-52-4) . The lower molecular weight of the target compound is likely to result in a lower calculated logP (clogP), as the 5-ethoxy group is less lipophilic than the 5-((4-fluorobenzyl)oxy) substituent . This difference is critical for oral bioavailability predictions, where exceeding a molecular weight of 500 Da and a logP of 5 are associated with poor absorption and increased metabolic liability.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 364.4 g/mol |
| Comparator Or Baseline | 5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-N-(4-phenoxyphenyl)-1,4-dihydropyridine-2-carboxamide (CAS 1021249-52-4): 444.5 g/mol |
| Quantified Difference | Δ = -80.1 g/mol |
| Conditions | Calculated from molecular formula (C21H20N2O4 vs. C26H21FN2O4); no experimental logP data available |
Why This Matters
The target's significantly lower molecular weight and predicted lower lipophilicity make it a more attractive starting point for lead optimization programs aiming to meet Lipinski's Rule of Five criteria.
